8-Hydroxy-3,4-dihydroquinolin-2(1h)-one
Description
Historical Context and Significance of Dihydroquinolinone Scaffolds in Medicinal Chemistry
The quinoline (B57606) scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a diverse range of biological targets, making it a valuable starting point for drug discovery. nih.govnih.govresearchgate.net The versatility of the quinoline ring system has allowed for the generation of a large number of structurally diverse derivatives with a broad spectrum of biological activities. nih.gov
The 3,4-dihydro-2(1H)-quinolinone moiety, a reduced form of quinolinone, is a core component of several FDA-approved drugs, including the antipsychotic aripiprazole (B633), the beta-blocker carteolol, and the phosphodiesterase inhibitor cilostazol. nih.gov Compounds containing this scaffold exhibit a wide array of effects on both central and peripheral tissues. nih.govresearchgate.net Their pharmacological actions are diverse, including phosphodiesterase inhibition, β-adrenergic receptor blocking, and interaction with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The foundational structure, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), is found in numerous natural and synthetic compounds that show potential in treating various disorders. researchgate.net Despite their importance, the biological functions of this class of compounds have not been comprehensively covered in the existing literature. researchgate.nettandfonline.com
Overview of Research Trajectories for 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one and Related Analogs
Research on this compound has identified it as a naturally occurring compound. It has been isolated from Streptomyces sp. LGE21, an extremophilic bacterium derived from the plant Lemna gibba. researchgate.net Initial studies on this natural product revealed weak cytotoxic activities against liver (HEPG2) and human cervix (KB-3-1) cancer cell lines, as well as some growth inhibitory activity against a panel of bacterial strains.
The research trajectory for analogs of this compound has been more extensive, particularly for the non-dihydro variant, 8-hydroxyquinolin-2(1H)-one. These analogs have been designed and synthesized as potential β2-agonists for treating chronic respiratory diseases like asthma and COPD. nih.gov Specific analogs, identified as B05 and C08, were found to be potent and selective β2-agonists with rapid smooth muscle relaxant effects and a long duration of action in isolated guinea pig tracheal preparations. nih.gov Another series of analogs, specifically 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives, also demonstrated excellent β2-adrenoceptor agonistic effects and high selectivity. researchgate.net
The broader family of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives, to which this compound is related, is known for a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. elsevierpure.comnih.govmdpi.com This has made the 8-HQ moiety a valuable building block for developing new pharmacologically active scaffolds. elsevierpure.comnih.gov
Table 1: Selected Research Findings on this compound and Related Analogs
| Compound/Analog Class | Research Focus | Key Findings |
|---|---|---|
| This compound | Isolation and Preliminary Bioactivity | Isolated from Streptomyces sp. LGE21. Exhibited weak cytotoxic and antimicrobial activities. researchgate.net |
| 8-Hydroxyquinolin-2(1H)-one Analogs (B05, C08) | β2-Adrenoceptor Agonists | Potent (EC50 < 20 pM) and selective β2-agonists. Demonstrated rapid and long-lasting smooth muscle relaxant actions. nih.gov |
| 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one Derivatives | β2-Adrenoceptor Agonists | Compounds 9g and (R)-18c showed excellent β2-agonistic effects (EC50 values of 36 pM and 21 pM, respectively) and high selectivity. researchgate.net |
| 8-Hydroxyquinoline (8-HQ) Derivatives | General Bioactivity Screening | Exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. elsevierpure.comnih.govmdpi.com |
Current Research Landscape and Knowledge Gaps
The current research landscape for this compound itself is in a nascent stage, primarily focused on its isolation from natural sources and initial, broad-stroke biological screening. The discovery of its weak cytotoxic and antimicrobial properties provides a starting point, but its full therapeutic potential remains largely unexplored.
A significant knowledge gap exists regarding the specific biological targets of this compound. While its analogs have been successfully designed to target specific receptors like the β2-adrenoceptor, the molecular mechanisms of the parent dihydro-compound are not well understood. The current literature on the broader class of 3,4-dihydro-2(1H)-quinolinones is considered not comprehensive, highlighting a need for more extensive investigation into their biological functions. researchgate.nettandfonline.com
Future research could focus on several key areas:
Systematic Biological Screening: A more comprehensive evaluation of this compound against a wider range of biological targets is needed to identify any significant pharmacological activity.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a broader library of analogs of the dihydro-compound could elucidate the structural features necessary for potent and selective activity.
Elucidation of Mechanism of Action: For any identified activities, further studies would be required to understand the underlying molecular mechanisms.
Exploration of Synthetic Methodologies: The development of efficient and versatile synthetic routes to produce this compound and its derivatives is crucial for enabling further research.
The promising results from its non-dihydro analogs, particularly as β2-agonists, suggest that the 8-hydroxyquinolin-2-one scaffold is a valuable pharmacophore. Extending this detailed investigation to the dihydro- series could potentially uncover new therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKMDIKMJWOSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296227 | |
| Record name | 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52749-50-5 | |
| Record name | 52749-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 8 Hydroxy 3,4 Dihydroquinolin 2 1h One and Its Derivatives
Established Synthetic Routes for the 3,4-Dihydroquinolin-2(1H)-one Core Structure
Traditional methods for constructing the dihydroquinolinone ring system have laid the groundwork for more advanced synthetic explorations. These routes often rely on fundamental organic reactions tailored to achieve the desired cyclic amide structure.
Intramolecular Friedel-Crafts Alkylation Approaches
One of the classic methods for ring formation in aromatic systems is the Friedel-Crafts reaction. The intramolecular version of this reaction is a powerful tool for synthesizing polycyclic compounds, including the tetralone-like structure of dihydroquinolinones. masterorganicchemistry.com This approach typically involves an aromatic ring tethered to an alkyl chain containing a leaving group or a precursor to an electrophile (like an alcohol or alkene).
The reaction proceeds via an electrophilic aromatic substitution where the arene acts as the nucleophile, attacking a carbocation generated on the tethered side chain. masterorganicchemistry.com This process is generally promoted by strong Lewis or Brønsted acids. nih.gov The formation of six-membered rings, such as the one in the dihydroquinolinone core, is often favored in these cyclizations. masterorganicchemistry.com Modern variations have explored electrochemical conditions to promote this type of cyclization, avoiding harsh chemical reagents and aligning with greener chemical principles. nih.gov
Nitration and Reduction Pathways
A common strategy to introduce the necessary nitrogen atom for the lactam ring onto a phenolic precursor involves a nitration and reduction sequence. For the synthesis of a hydroxylated dihydroquinolinone, a suitable phenol (B47542) derivative can be subjected to nitration to introduce a nitro group at the ortho position to the hydroxyl group.
Following nitration, the nitro group is reduced to a primary amine. This reduction is a crucial step, creating the o-aminophenol moiety. A historical method for synthesizing the related 8-hydroxyquinoline (B1678124) involves the reaction of o-aminophenol and o-nitrophenol with acrolein, where the o-nitrophenol acts as an oxidizing agent. google.com For the dihydroquinolinone target, the resulting amine can be acylated with a suitable three-carbon synthon (e.g., 3-chloropropionyl chloride) followed by an intramolecular cyclization to form the final 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one structure.
Cyclization and Dehydrogenation Strategies
A straightforward and widely used method involves the direct cyclization of a suitably substituted open-chain precursor. For instance, the palladium-catalyzed intramolecular cyclization of N-aryl-α,β-unsaturated amides is an effective route to form the six-membered lactam ring. organic-chemistry.org
Alternatively, the dihydroquinolinone ring can be obtained through the reduction of the corresponding unsaturated quinolin-2(1H)-one. The selective reduction of the double bond in the heterocyclic ring of quinolin-2(1H)-ones, while leaving the aromatic ring intact, can be achieved using various reducing agents. A method using a combination of Samarium(II) iodide (SmI2), water, and methanol (B129727) provides 3,4-dihydroquinoline-2(1H)-ones in good to excellent yields under mild conditions. organic-chemistry.org Another approach involves aromatization of a more saturated precursor. For example, the synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one was achieved by the bromination and subsequent dehydrobromination of 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione. chemicalbook.com
Contemporary and Green Chemistry Approaches in Dihydroquinolinone Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign, atom-economical, and energy-efficient processes. The synthesis of dihydroquinolinones has benefited significantly from these advancements, with visible-light catalysis and transition-metal-mediated reactions emerging as powerful tools.
Visible-Light-Induced Cascade Cyclization Reactions
Visible-light photoredox catalysis has emerged as a sustainable and powerful strategy in organic synthesis. These methods use light as a traceless reagent to initiate reactions under mild conditions, often at room temperature. acs.orgacs.org Several protocols have been developed for the synthesis of dihydroquinolinones using this technology.
One notable approach involves the visible-light-promoted radical cascade cyclization of cinnamamides. acs.org This method can proceed efficiently without the need for expensive iridium or ruthenium photocatalysts, making it more practical and environmentally friendly. acs.org The reaction is initiated by light, leading to a cascade of events that culminates in the formation of the dihydroquinolinone ring system with high functional group tolerance. acs.org Another strategy employs an organic dye molecule as a photocatalyst to mediate the cyclization of N-arylacrylamides, providing access to a range of functionalized dihydroquinolinones. organic-chemistry.orgacs.org These methods represent a novel and energy-efficient approach that aligns with the principles of green chemistry. acs.org
Table 1: Examples of Visible-Light-Induced Synthesis of Dihydroquinolinones This table is generated based on data from a study on the visible-light-induced cascade cyclization of cinnamamides. acs.org
| Entry | Reactant (Cinnamamide) | Product Yield | Key Features |
| 1 | N-(4-fluorophenyl)cinnamamide | 95% | High yield for halogenated derivative. |
| 2 | N-(4-(trifluoromethyl)phenyl)cinnamamide | 92% | Tolerates electron-withdrawing CF3 group. |
| 3 | N-p-tolylcinnamamide | 94% | High yield for electron-donating methyl group. |
| 4 | N-phenylcinnamamide | 96% | Excellent yield for the parent compound. |
| 5 | N-(4-methoxyphenyl)cinnamamide | 93% | Tolerates electron-donating methoxy (B1213986) group. |
| 6 | Gram-scale synthesis of 3m | 89% | Demonstrates scalability of the protocol. |
Transition Metal-Catalyzed Syntheses
Transition metals, particularly palladium, rhodium, and ruthenium, are frequently employed to catalyze the efficient construction of the dihydroquinolinone core. These metals can facilitate bond formations that are otherwise difficult, often with high selectivity and in good yields.
Palladium catalysts are versatile and have been used in various synthetic strategies. One such method is the decarboxylative [4+2] cycloaddition of vinyl benzoxazinanones with carboxylic acids, which provides structurally diverse 3,4-dihydroquinolin-2-ones. organic-chemistry.org Palladium is also key in the intramolecular cyclization of precursors like N-(1′-alkoxy)cyclopropyl-2-haloanilines, which involves a cyclopropane (B1198618) ring expansion. Multi-catalyst systems, such as a Rh/Pd/Cu combination, have enabled efficient one-pot syntheses of dihydroquinolinones through a conjugate-addition/amidation sequence. organic-chemistry.org Furthermore, ruthenium complexes can catalyze a formal intramolecular arene C(sp²)-H amidation to form the dihydroquinolinone ring with excellent regioselectivity. organic-chemistry.org
Table 2: Selected Transition Metal-Catalyzed Syntheses of Dihydroquinolinones This table summarizes various catalytic systems and their applications in dihydroquinolinone synthesis based on reported literature. organic-chemistry.orgresearchgate.net
| Catalyst System | Reaction Type | Starting Materials | Key Advantage |
| Palladium (Pd) | Decarboxylative [4+2] Cycloaddition | 4-vinyl benzoxazinanones, carboxylic acids | Access to diverse structures with two stereocenters. organic-chemistry.org |
| Ruthenium (Ru) | Intramolecular C-H Amidation | 1,4,2-dioxazol-5-ones | Excellent yields and regioselectivity. organic-chemistry.org |
| Rhodium/Palladium/Copper | One-Pot Conjugate Addition/Amidation | Not specified | Modular and practical one-pot synthesis. organic-chemistry.org |
| Palladium (Pd) | Carbonylative Cyclization | 1,7-enynes, perfluoroalkyl iodides | Construction of complex polycyclic dihydroquinolinones. researchgate.net |
One-Pot Sequential Syntheses in Deep Eutectic Solvent Media
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern medicinal chemistry. Deep eutectic solvents (DESs), known for their green properties such as biodegradability, low toxicity, and recyclability, have emerged as promising media for organic transformations. nih.gov While the direct one-pot synthesis of this compound in a DES has not been explicitly detailed, related methodologies provide a strong foundation for its potential development.
For instance, a one-pot sequential synthesis of alkenylated dihydroquinolinones has been achieved in a choline (B1196258) chloride-based DES. nih.gov This process involves the dehydrogenation, cyclization, oxidation, and α-alkenylation of saturated ketones. Such a strategy, starting from appropriately substituted precursors, could conceivably be adapted for the synthesis of this compound derivatives. The use of a DES as both a solvent and a catalyst highlights the potential for developing greener synthetic routes to this important scaffold. researchgate.net Research into the application of various DES compositions, such as those based on choline chloride and tin(II) chloride, has demonstrated their effectiveness in catalyzing the synthesis of quinoline (B57606) derivatives, further supporting the feasibility of this approach. researchgate.net
Photochemical Synthesis and Demethylation Strategies
Photochemical methods offer unique pathways for the construction and modification of complex molecules, often proceeding under mild conditions with high selectivity. The synthesis of the 3,4-dihydroquinolin-2(1H)-one core can be achieved through the photochemical cyclization of N-arylacrylamides. This approach, which can be mediated by a photocatalyst or be metal- and additive-free, provides a direct route to the dihydroquinolinone skeleton. mdpi.com By utilizing an N-arylacrylamide precursor bearing a hydroxyl or a protected hydroxyl group at the appropriate position, this method could be tailored for the synthesis of this compound.
Furthermore, photochemical demethylation represents a key strategy for the synthesis of hydroxylated quinolinones from their more readily available methoxy-substituted precursors. The O-demethylation of methoxy-containing aromatic compounds can be induced photochemically, providing a valuable tool for late-stage functionalization. This technique could be particularly useful for the synthesis of this compound from its 8-methoxy analog, which has been isolated from natural sources.
Strategic Functionalization and Derivatization for Pharmacological Investigation
The biological activity of the this compound scaffold can be extensively modulated through strategic functionalization and derivatization. The hydroxyl group at the 8-position, along with other sites on the heterocyclic ring, provides a versatile handle for introducing a wide array of chemical moieties, thereby enabling a thorough exploration of the structure-activity relationship.
Hydroxyl Group Functionalization
The phenolic hydroxyl group at the 8-position is a prime site for functionalization, allowing for the introduction of various substituents that can influence the compound's physicochemical properties and biological interactions. Common derivatization strategies include alkylation and etherification.
Alkylation of the hydroxyl group can be achieved by reacting this compound with alkyl halides in the presence of a suitable base. This reaction introduces an alkoxy side chain, which can be further modified. For example, treatment with various dibromoalkanes under phase transfer catalysis conditions can yield bromoalkyloxy derivatives. nih.govscispace.comrroij.com These intermediates serve as valuable precursors for the synthesis of more complex molecules.
| Starting Material | Reagent | Conditions | Product | Reference |
| Hydroxy-3,4-dihydroquinolin-2(1H)-one | Dibromoalkane, K₂CO₃, PEG-400 | Room Temperature, 16h | Bromoalkyloxy-3,4-dihydroquinolin-2(1H)-one | nih.govscispace.comrroij.com |
Etherification with different functionalities can also be employed to generate a diverse library of derivatives. The synthesis of 8-alkoxy-substituted quinolines has been reported through the reaction of 8-hydroxyquinolines with alkyl halides in the presence of a base like potassium carbonate in DMF. nih.gov This straightforward approach can be directly applied to the this compound core.
Substitutions at Various Positions and Their Synthetic Access
Beyond functionalization of the hydroxyl group, the introduction of substituents at other positions on the quinolinone ring is crucial for exploring a wider chemical space. The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be employed to introduce aryl or other organic moieties onto the aromatic ring of the quinolinone scaffold. scispace.comrroij.com
While direct Suzuki coupling on this compound has not been extensively reported, the methodology has been successfully applied to the related 8-hydroxyquinoline system. scispace.comrroij.com For this reaction to be successful on the target scaffold, a halo-substituted precursor, such as a bromo- or iodo-8-hydroxy-3,4-dihydroquinolin-2(1H)-one, would be required. The synthesis of such precursors would likely involve electrophilic halogenation of the parent compound. The hydroxyl group may require protection prior to the coupling reaction to prevent undesired side reactions. scispace.comrroij.com
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Product | Reference |
| Halo-8-hydroxy-3,4-dihydroquinolin-2(1H)-one (hypothetical) | Boronic acid/ester | Palladium complex | Various | Substituted this compound | scispace.comrroij.com |
Incorporation into Complex Scaffolds (e.g., guanidines, peptides)
To further enhance the potential therapeutic applications of this compound, its incorporation into more complex molecular architectures, such as those containing guanidine (B92328) or peptide fragments, has been explored.
The synthesis of guanidine derivatives of hydroxy-3,4-dihydroquinolin-2(1H)-ones has been reported as a strategy for developing potential antihypertensive agents. nih.govscispace.comrroij.com This typically involves a two-step process starting from the bromoalkyloxy-dihydroquinolinone intermediates described in section 2.3.1. These intermediates are then reacted with guanidine hydrochloride in the presence of a strong base to afford the final guanidinylated products. nih.govscispace.comrroij.com
The conjugation of the 3,4-dihydroquinolin-2(1H)-one scaffold to peptides is another promising avenue for creating novel bioactive molecules. While direct peptide coupling with this compound is not explicitly documented, methodologies for the synthesis of peptide derivatives of other functionalized dihydroquinolinones have been established. These methods typically involve standard peptide coupling reagents to form an amide bond between the quinolinone moiety (or a linker attached to it) and an amino acid or peptide. The development of such conjugates could lead to compounds with improved target specificity and pharmacokinetic properties.
Biological Activities and Pharmacological Efficacy of 8 Hydroxy 3,4 Dihydroquinolin 2 1h One and Its Analogs
Antimicrobial and Antifungal Potentials
The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a core component of the titular compound's analogs, is well-regarded for its potent antimicrobial and antifungal properties. ontosight.airesearchgate.net The mechanism often involves the chelation of essential metal ions required by microbes for growth and enzymatic function. nih.gov
Derivatives of 8-HQ have demonstrated significant activity against a wide array of pathogens. For instance, 8-HQ itself shows strong antimicrobial effects against resistant pathogens like Staphylococcus aureus, Enterococcus faecalis, and the fungus Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 27.58 μM. rsc.org Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a well-known analog, is effective against various fungi, including Candida species and dermatophytes, with MIC values ranging from 0.031 to 2 μg/mL. ontosight.airesearchgate.net Other derivatives, such as 8-hydroxy-5-quinolinesulfonic acid and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, also exhibit broad-spectrum antifungal activity. researchgate.net
Research into novel 1,2,3-triazole derivatives of 8-hydroxyquinoline has identified compounds with promising antifungal efficacy. Specifically, 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol and 5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol showed MIC values between 1-16 µg/mL for yeast and 2-4 µg/mL for dermatophytes. ontosight.ai Furthermore, a sulfonamide derivative, PH151, displayed MICs ranging from 1.0 to 16.0 µg/ml against Candida spp. and Fusarium spp. acs.org Studies suggest that for some of these derivatives, the mechanism of action may involve damage to the fungal cell wall. ontosight.ai The structural features critical for activity include a free hydroxyl group at the 8-position. nih.gov
| Compound/Analog | Organism(s) | Activity (MIC) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline (8-HQ) | S. aureus, E. faecalis, C. albicans | 27.58 μM | rsc.org |
| Clioquinol | Candida spp., Dermatophytes | 0.031-2 μg/mL | researchgate.net |
| 8-Hydroxy-5-quinolinesulfonic acid | Candida spp., Dermatophytes | 1-512 μg/mL | researchgate.net |
| PH151 (sulfonamide derivative) | Candida spp., Fusarium spp. | 1.0-16.0 µg/mL | acs.org |
| 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol | Yeast / Dermatophytes | 1-16 µg/mL / 2-4 µg/mL | ontosight.ai |
Antioxidant Properties and Oxidative Stress Mitigation
Quinoline (B57606) derivatives have been investigated for their potential as antioxidants to combat oxidative damage, a key factor in various pathologies, including neurodegenerative diseases. nih.gov The antioxidant activity is often attributed to their ability to chelate metal ions like Fe(II) and Fe(III), which prevents the formation of free radicals through the Fenton reaction, and their capacity to react with free radicals to protect DNA from oxidative damage. nih.gov
Analogs of 4-hydroxy-2-quinolinone have been evaluated for their ability to scavenge superoxide (B77818) anion radicals. researchgate.net In one study, an N-phenyl carboxamide derivative with a three-carbon aliphatic chain (compound 3b ) demonstrated a potent antioxidant activity of 84.6% in a superoxide scavenging assay. researchgate.net Another analog (3j ), featuring an N-methyl substituent and an ortho-phenolic group, showed 100% activity in an assay measuring competition with DMSO for hydroxyl radicals. researchgate.net
Furthermore, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, an analog with a hydrogenated quinoline ring similar to the dihydroquinolinone structure, has shown a significant ability to alleviate oxidative stress in experimental models of Parkinson's disease. nih.gov These findings underscore the potential of this chemical class in mitigating conditions exacerbated by oxidative stress. ontosight.ainih.gov
| Compound/Analog | Assay | Activity (% Scavenging/Inhibition) | Reference |
|---|---|---|---|
| 4-Hydroxy-2-quinolinone analog (3b) | Superoxide Anion Radical Scavenging | 84.6% | researchgate.net |
| 4-Hydroxy-2-quinolinone analog (3f) | Superoxide Anion Radical Scavenging | 66.6% | researchgate.net |
| 4-Hydroxy-2-quinolinone analog (3j) | Hydroxyl Radical Competition | 100% | researchgate.net |
| 4-Hydroxy-2-quinolinone analog (3g) | Lipid Peroxidation Inhibition | 100% | researchgate.net |
Anticancer and Antiproliferative Investigations
The quinolinone scaffold and its analogs are a major focus in anticancer drug discovery due to their diverse mechanisms of action against tumor cells.
Targeting Specific Pathways: VEGFR2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase that mediates angiogenesis, a process vital for tumor growth and metastasis. rsc.orgnih.gov Inhibiting this pathway is a well-established strategy in cancer therapy. The 3,4-dihydroquinolin-2(1H)-one scaffold has been identified as a promising backbone for the development of novel VEGFR-2 inhibitors. nih.gov
In a recent study, a series of novel 3,4-dihydroquinolin-2(1H)-one analogues were designed and synthesized to target VEGFR-2 in glioblastoma multiforme (GBM). nih.gov Several of these compounds demonstrated significant potency in reducing GBM cell viability. Notably, compound 4m exhibited the lowest IC50 value of 4.20 μM against the U87-MG glioblastoma cell line, which correlated with a strong docking score in computational models of the VEGFR-2 binding site. nih.gov Other potent analogs included 4u (IC50 = 7.96 μM), 4t (IC50 = 10.48 μM), and 4q (IC50 = 8.00 μM). nih.gov These findings highlight the potential of this specific chemical structure in developing targeted anti-angiogenic therapies. nih.govfmhr.org
Modulation of p38 MAP Kinase Activity
The p38 mitogen-activated protein (MAP) kinases are key regulators of cellular responses to inflammatory cytokines and stress, and their inhibition is a therapeutic target for inflammatory diseases and cancer. researchgate.netnih.gov Both quinolinone and 3,4-dihydroquinolin-2(1H)-one structures have been successfully utilized as pharmacophores for potent p38 MAP kinase inhibitors. researchgate.netnih.gov
Research has shown that modifications to the dihydroquinolinone scaffold can lead to compounds with enhanced p38 inhibitory activity. nih.gov In some cases, converting the dihydroquinolinone to a quinolinone pharmacophore resulted in more potent inhibitors. nih.gov A study focusing on C-7 substitutions identified a series of compounds with high potency in p38 enzyme assays, demonstrating that the dihydroquinolinone core is a viable starting point for developing clinically relevant inhibitors of this pathway. researchgate.netnih.gov
Cytotoxicity Mechanisms
The cytotoxic effects of 8-hydroxyquinoline analogs are multifaceted. A primary mechanism involves their function as copper ionophores, leading to proteasome inhibition and subsequent apoptosis. nih.govnih.gov The accumulation of copper complexes within the cell is a critical first step in this process. nih.gov
Other studies have revealed additional cytotoxic pathways. Some 8-HQ derivatives induce cell death through the overproduction of reactive oxygen species (ROS), which in turn leads to mitochondrion-mediated apoptosis and G1 cell cycle arrest. rsc.org Platinum(II) derivatives of 8-HQ have been shown to induce cancer cell senescence and apoptosis by triggering significant DNA damage and downregulating the expression of hTERT mRNA, which is crucial for telomere maintenance in cancer cells. rsc.org
Interestingly, some copper complexes of 8-HQ derivatives, such as the clioquinol-copper complex, can induce a non-apoptotic, paraptotic form of cell death. researchgate.netacs.org This is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and occurs without the activation of caspases, offering a potential way to overcome resistance to traditional apoptosis-inducing chemotherapies. acs.org
Enzyme Inhibition Studies
The 3,4-dihydroquinolin-2(1H)-one core structure has been the basis for the development of various enzyme inhibitors. Modifications to this scaffold have led to the discovery of potent and selective inhibitors for several key enzymes involved in physiological and pathological processes.
Tyrosinase Inhibition
Research into the tyrosinase inhibitory potential of 3,4-dihydroquinolin-2(1H)-one analogs has identified key structural features that influence activity. Tyrosinase is a critical enzyme in the biosynthesis of melanin. nih.gov The inhibitory activity of certain compounds is often attributed to the presence and position of hydroxyl groups on the aromatic ring. For instance, studies on various heterocyclic compounds have shown that a 2,4-dihydroxy substitution pattern on a phenyl ring attached to a core structure can lead to potent tyrosinase inhibition. nih.gov This is a feature shared by some analogs of the title compound.
Chalcone (B49325) derivatives bearing a thiophene (B33073) ring were synthesized and evaluated for their mushroom tyrosinase inhibitory activities. nih.gov Among these, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one demonstrated particularly strong competitive inhibition, with IC₅₀ values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. nih.gov The potent activity of this compound highlights the importance of the 2,4-dihydroxy substitution on the phenyl ring for effective interaction with the tyrosinase active site. nih.gov
Carbonic Anhydrase Inhibition
Analogs of 3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. A series of derivatives based on the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold were synthesized and tested for their inhibitory effects on four human (h) CA isoforms: hCA I, hCA II, hCA IV, and the tumor-associated hCA IX. nih.govnih.gov
The study revealed that these derivatives were generally weak inhibitors of the cytosolic isoforms hCA I and hCA II. nih.govnih.gov In contrast, the tumor-associated isoform hCA IX was the most significantly inhibited, with inhibition constants (Kᵢ) in the nanomolar to low micromolar range. nih.govnih.gov The membrane-anchored isoform hCA IV was not inhibited by these compounds. nih.govnih.gov This isoform selectivity suggests that the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold could be a promising starting point for developing selective hCA IX inhibitors.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 7-Amino-3,4-dihydroquinolin-2(1H)-one Analogs
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
|---|---|---|---|
| 1-(4-Bromophenylsulfonyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)urea | >10000 | 9854.2 | 243.6 |
| 1-(4-Chlorophenylsulfonyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)urea | >10000 | 8754.1 | 354.7 |
| 1-(4-Fluorophenylsulfonyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)urea | >10000 | 7658.3 | 411.2 |
| 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolylsulfonyl)urea | >10000 | 9145.8 | 301.5 |
| 1-(4-tert-Butylphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)urea | >10000 | >10000 | 2785.6 |
Data sourced from Bozdag et al. nih.gov
Thromboxane (B8750289) A2 Synthase and cAMP Phosphodiesterase Inhibition
A series of 1H-imidazol-1-yl- and 3-pyridyl-substituted 3,4-dihydroquinolin-2(1H)-ones were designed as dual inhibitors of thromboxane A₂ (TXA₂) synthase and cyclic AMP (cAMP) phosphodiesterase (PDE) in human platelets. nih.gov TXA₂ synthase is an enzyme that produces the potent platelet aggregator thromboxane A₂, while cAMP PDE breaks down cAMP, a molecule that inhibits platelet aggregation. nih.govnih.gov
Several of these synthesized analogs proved to be more potent inhibitors of TXA₂ synthase than the reference drug dazoxiben. nih.gov The inhibitory activity was confirmed by measuring the metabolites of arachidonic acid. Furthermore, three specific compounds also showed micromolar inhibition of human platelet cAMP PDE. nih.gov The dual inhibition is expected to produce a synergistic anti-aggregatory effect by both preventing the formation of a pro-aggregatory signal (TXA₂) and inhibiting the breakdown of an anti-aggregatory signal (cAMP). nih.gov One of the lead compounds from this series, which exhibited comparable inhibitory activity against both TXA₂ synthase (IC₅₀ 1.2 μM) and cAMP PDE (IC₅₀ 6.4 μM), demonstrated effective protection in a mouse model of pulmonary thromboembolism. nih.gov
Another related compound, 5-hydroxyindolin-2-one, isolated from natural sources, has also been shown to inhibit platelet aggregation by suppressing the generation of thromboxane A₂. mdpi.com
Table 2: In Vitro Inhibitory Activity of 3,4-Dihydroquinolin-2(1H)-one Analogs on Platelet Enzymes
| Compound | TXA₂ Synthase Inhibition (IC₅₀, µM) | cAMP PDE Inhibition (IC₅₀, µM) |
|---|---|---|
| Analog 7a | Not specified | >100 |
| Analog 7e | 1.2 | 6.4 |
| Analog 25 | Not specified | >100 |
Data represents selected compounds from Martinez et al. nih.gov
Neurological and Central Nervous System (CNS) Activities
The 3,4-dihydroquinolin-2(1H)-one scaffold is a key component of several centrally acting agents, highlighting its importance in neuropharmacology.
Antidepressant Effects
Derivatives of 3,4-dihydro-2(1H)-quinolinone have been developed as novel antidepressant agents. nih.govresearchgate.net A series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for their potential CNS-stimulating and antidepressant-like activities. nih.gov
One particular analog, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone, demonstrated significant effects in preclinical models. nih.gov This compound was found to be an agonist at sigma receptors, a class of proteins in the central nervous system. nih.gov It also showed antidepressant-like activity in the forced-swimming test in mice after a single administration, an effect not observed with the tricyclic antidepressant imipramine (B1671792) under the same conditions. nih.gov These findings suggest that compounds based on this scaffold may offer a novel mechanism for antidepressant action. nih.govresearchgate.net
Role as Antipsychotic Agent Intermediates
The 3,4-dihydroquinolin-2(1H)-one structure is a fundamental core of the atypical antipsychotic drug aripiprazole (B633). researchgate.netnih.gov Further research has explored other substituted 3,4-dihydroquinolinones as potential new antipsychotic agents. A study focused on 8-substituted 3,4-dihydroquinolinones identified them as a novel scaffold for compounds with potent activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors. nih.gov
The balance of activity at these two receptors is a hallmark of atypical antipsychotics. The research showed that even minor structural modifications to the 8-substituted 3,4-dihydroquinolinone scaffold resulted in significant changes in potency and selectivity in vitro. nih.gov This highlights the utility of this chemical structure as a versatile intermediate for synthesizing novel drug candidates for the treatment of schizophrenia and other psychotic disorders. nih.gov
Dopamine Receptor Antagonism
The 3,4-dihydro-2(1H)-quinolinone moiety is a key structural feature of several atypical antipsychotic drugs known for their interaction with dopamine receptors. nih.gov Compounds containing this scaffold have been noted for their ability to interact with both serotonin and dopamine receptors. nih.gov While direct evidence for dopamine receptor antagonism by 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is limited, its structural analogs provide insight into the potential of this chemical class. For example, a series of 7-[4-[4-(substituted phenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinones were synthesized to explore their dual activity as agonists of dopamine autoreceptors and antagonists of postsynaptic dopamine receptors. researchgate.net This suggests that the 3,4-dihydroquinolin-2(1H)-one core can be a platform for developing compounds with specific dopamine receptor activities.
Cardiovascular and Metabolic Disease Research
Analogs of this compound have been investigated for various applications in cardiovascular and metabolic disease research.
Derivatives of 3,4-dihydroquinolin-2(1H)-one have been explored as potential antihypertensive agents. researchgate.net In one study, a series of novel 3,4-dihydroquinolin-2(1H)-one guanidines were synthesized and proposed as potential candidates for managing hypertension. asianpubs.org The synthesis involved the initial creation of hydroxy-3,4-dihydroquinolin-2(1H)-ones, which were then further modified to produce the target guanidine (B92328) derivatives. asianpubs.org Another study on quinoline-appended chalcone derivatives demonstrated considerable antihypertensive effects through the inhibition of the Angiotensin-Converting Enzyme (ACE). rsc.org
The vasorelaxing properties of quinolin-2(1H)-one derivatives have been the subject of scientific inquiry. A study focused on α-methylidene-γ-butyrolactone substituted quinolin-2(1H)-ones and their 3,4-dihydro counterparts revealed dose-dependent vasorelaxing effects. nih.gov Interestingly, the position of substitution on the quinolinone core was found to be a critical determinant of activity. Derivatives substituted at the 7-position of the 3,4-dihydroquinolin-2(1H)-one ring system were found to be more active than those substituted at the 6-position, which in turn were more active than the 8-substituted analogs. nih.gov The most potent compound identified in this study, 7-[(2,3,4,5-tetrahydro-4-methylidene-5-oxo-2-phenyfuran-2-yl)methoxy]-quinolin-2(1H)-one (10b), exhibited an IC₅₀ of 9.2 μM on KCl-induced vasoconstriction in pig coronary arteries. nih.gov
Table 1: Vasorelaxing Activity of Quinolin-2(1H)-one Derivatives
| Compound | Substitution Position | Vasorelaxing Activity | Potency (IC₅₀) |
|---|---|---|---|
| 7-substituted | 7 | Most Active | 9.2 μM (for compound 10b) |
| 6-substituted | 6 | Moderately Active | - |
| 8-substituted | 8 | Least Active | - |
The 8-hydroxyquinolin-2(1H)-one scaffold has been identified as a promising starting point for the development of potent β2-adrenoceptor agonists. researchgate.netnih.gov These agonists are of significant interest for the treatment of chronic respiratory diseases like asthma and COPD, as they induce bronchodilation. researchgate.netnih.govwikipedia.org A series of novel β2-adrenoceptor agonists incorporating a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety were designed and synthesized. researchgate.net Several of these compounds demonstrated potent and selective β2-agonistic activities in a cellular cAMP assay. researchgate.netnih.gov Notably, compounds designated as 9g and (R)-18c exhibited exceptional potency with EC₅₀ values of 36 pM and 21 pM, respectively. researchgate.net These compounds also showed rapid and long-lasting smooth muscle relaxant effects in isolated guinea pig tracheal preparations. researchgate.netnih.gov
Table 2: β2-Adrenoceptor Agonist Activity of 8-Hydroxyquinolin-2(1H)-one Analogs
| Compound | EC₅₀ (pM) | β2/β1-Selectivity | Key Findings |
|---|---|---|---|
| 9g | 36 | High | Potent airway smooth muscle relaxant with fast onset and long duration. |
| (R)-18c | 21 | High | Potent airway smooth muscle relaxant with fast onset and long duration. |
| B05 | < 20 | Selective | Partial agonist in non-overexpressed HEK293 cells. |
| C08 | < 20 | Selective | Partial agonist in non-overexpressed HEK293 cells. |
Other Reported Biological Functions
The 8-hydroxyquinoline scaffold, a key feature of the title compound, is known to be a versatile pharmacophore present in molecules with a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. mdpi.com Beyond this, derivatives of the broader quinolinone class have shown other important biological functions.
One notable activity is the inhibition of phosphodiesterases (PDEs). nih.govnih.gov PDEs are enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Various quinoline and quinolinone derivatives have been synthesized and evaluated as inhibitors of different PDE isoforms, such as PDE5 and PDE10A, with potential applications in neurodegenerative diseases. nih.govnih.govacs.org For example, a series of quinoline derivatives were found to selectively inhibit PDE5. nih.gov Furthermore, the inhibition of bacterial c-di-GMP phosphodiesterases by benzoisothiazolinone derivatives, which share some structural similarities, has also been reported. rsc.org
Mechanistic Insights into the Biological Actions of 8 Hydroxy 3,4 Dihydroquinolin 2 1h One
Identification and Validation of Molecular Targets
Currently, there is a lack of specific studies in the public domain that identify and validate the molecular targets of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one.
One study reported the isolation of 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one from Streptomyces sp. LGE21. researchgate.net In this study, the compound was subjected to preliminary in vitro cytotoxic and antimicrobial screenings. It exhibited weak cytotoxic activity against the liver cancer cell line HEPG2 and the human cervix carcinoma cell line KB-3-1. researchgate.net Additionally, it showed weak growth inhibitory activity against a panel of bacterial strains. researchgate.net However, these initial screenings did not proceed to the identification and validation of specific molecular targets responsible for these observed activities.
Further research is required to elucidate the precise molecular entities with which this compound interacts to exert its biological effects. Techniques such as affinity chromatography, proteomics-based approaches, and genetic interaction mapping would be necessary to identify and validate its direct binding partners.
Molecular Binding Interactions and Allosteric Modulation
There is no specific information available in the scientific literature detailing the molecular binding interactions or potential allosteric modulatory effects of this compound.
To understand its binding mode, computational modeling and structural biology techniques such as X-ray crystallography or cryo-electron microscopy would be required. These methods could reveal the specific amino acid residues involved in the interaction with its putative target(s) and clarify whether the binding is orthosteric or allosteric.
Cellular Pathway Perturbations and Signaling Cascades
Detailed studies on the perturbation of cellular pathways and signaling cascades by this compound are not currently available.
The observation of weak cytotoxic activity suggests a potential interaction with pathways related to cell proliferation, apoptosis, or cell cycle regulation. researchgate.net Similarly, the weak antimicrobial activity points towards possible interference with essential bacterial pathways. researchgate.net However, without further investigation using techniques like transcriptomics, proteomics, and phosphoproteomics, the specific pathways affected by this compound remain unknown.
Enzymatic Kinetics and Inhibition Modes
There is no data available concerning the enzymatic kinetics and inhibition modes of this compound.
To determine if this compound acts as an enzyme inhibitor, detailed kinetic studies would be necessary. Such studies would involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the compound. This would allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), and would elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analyses
Impact of Hydroxyl Group Position and Modifications
The position and nature of the hydroxyl (-OH) group on the quinolinone core are pivotal determinants of biological activity. The 8-position of this group allows for potential intramolecular hydrogen bonding with the nitrogen atom of the lactam ring and for chelation with metal ions, a property common to 8-hydroxyquinoline (B1678124) derivatives that often correlates with antimicrobial or cytotoxic activity. scispace.com
Modification of this hydroxyl group, for instance by converting it to a methoxy (B1213986) (-OCH3) group, can significantly alter its biological profile. A study comparing 8-hydroxy-3,4-dihydro-1H-quinolin-2-one with its 8-methoxy analog found that both compounds exhibited only weak cytotoxic and antimicrobial activities, suggesting that for this specific scaffold, the simple conversion to a methoxy group does not confer a strong biological effect. researchgate.net However, in other quinoline (B57606) series, the presence of the free hydroxyl group is crucial. For example, in a series of 8-hydroxyquinoline-polycyclic aromatic hydrocarbon conjugates, compounds with a free -OH group showed markedly better cytotoxicity than derivatives where the hydroxyl group was sulfonated. rsc.org This highlights the importance of the hydrogen-donating ability of the phenolic hydroxyl group for certain biological activities.
The position of the hydroxyl group around the aromatic ring also plays a critical role. While direct comparative studies on the 6-, 7-, and 8-hydroxy isomers of 3,4-dihydroquinolin-2(1H)-one are limited, research on analogous flavonoid structures shows that the position and number of hydroxyl groups are pivotal for activity. nih.gov The introduction of protecting groups on hydroxyls is generally found to decrease their reducing and antioxidant abilities, underscoring that the free hydroxyl group is a key factor for the antioxidant activity of such compounds. researchgate.netnih.gov
Table 1: Effect of Hydroxyl Group Modification on Biological Activity This table is based on findings from analogous quinoline compounds, as direct comparative data for 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is limited.
| Compound Series | Modification at Position 8 | Observed Activity Change | Reference Finding |
|---|---|---|---|
| Dihydroquinolinones | -OH to -OCH3 | Both analogs showed weak activity, suggesting this specific modification did not significantly enhance potency. | Isolation from Streptomyces sp. showed weak cytotoxicity for both 8-hydroxy and 8-methoxy derivatives. researchgate.net |
| Quinoline-PAH Conjugates | -OH to Sulfonated -OH | Cytotoxicity was significantly higher in compounds with the free -OH group compared to sulfonated analogs. | The PH series (with -OH) had IC50 values of 8.03–11.72 μM, while the PD series (sulfonated) had values of 9.48–38.16 μM. rsc.org |
Role of Substituents on Aromatic and Saturated Rings
The addition of substituents to either the aromatic (phenolic) or the saturated (lactam) ring of the this compound core provides a powerful strategy to modulate its physicochemical properties and biological activity.
Aromatic Ring Substituents: Substituents on the aromatic ring influence the molecule's electron density, lipophilicity, and steric profile. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the acidity of the 8-hydroxyl group and the nucleophilicity of the ring. lumenlearning.com A computational study on a related compound, 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, analyzed the effect of various substituents at positions 6 and 7. researchgate.net It was found that groups such as methyl (CH₃), cyano (CN), chloro (Cl), and acetyl (COCH₃) increased the molecule's hydrophobic character. researchgate.net In studies of 8-hydroxyquinolines, substitutions at positions 5 and 7 are common. For instance, the introduction of chloro groups at these positions in 2-alkyl-8-hydroxyquinolines led to significant antiviral activity against the dengue virus. mdpi.com This suggests that halogenation of the aromatic ring in this compound could be a viable strategy for enhancing certain biological activities.
Saturated Ring Substituents: Modifications on the saturated lactam ring, particularly at positions 3 and 4, can introduce stereocenters and new interaction points. For instance, the synthesis of 3,4-dihydroquinolin-2(1H)-ones containing cyano- or arylthio- groups at the 3- and 4-positions has been explored. mdpi.com These substituents can profoundly impact the molecule's conformation and its ability to fit into a biological target's binding site. A separate study on novel 3,4-dihydroquinolin-2(1H)-one derivatives designed as aldose reductase inhibitors found that specific substitutions, such as a phenolic 3,5-dihydroxyl group on an attached phenyl ring, conferred potent antioxidant activity. nih.gov
Table 2: Predicted Effect of Aromatic Ring Substituents on Hydrophobicity This table is based on a DFT study of a closely related 3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one structure.
| Substituent | Position | Effect on Hydrophobic Capacity (cLogP) | Reference Finding |
|---|---|---|---|
| -CH₃ | 6 or 7 | Increases hydrophobicity | A DFT study found that these groups increase the calculated LogP value when substituted at either position 6 or 7. researchgate.net |
| -CN | 6 or 7 | Increases hydrophobicity | |
| -Cl | 6 or 7 | Increases hydrophobicity | |
| -COCH₃ | 6 or 7 | Increases hydrophobicity |
Influence of Stereochemistry on Biological Activity
While the parent this compound molecule is achiral, the introduction of substituents on the saturated ring at positions 3 and/or 4 creates chiral centers. The resulting stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. This phenomenon arises because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.
Studies on analogous heterocyclic compounds demonstrate the critical role of stereochemistry. For example, in a series of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomer displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed not only to target binding but also to uptake by cellular transport systems. nih.gov Similarly, the synthesis of substituted 3,4-dihydroquinolin-2(1H)-ones has shown high stereoselectivity, producing specific cis or anti isomers depending on the reaction conditions. mdpi.com This implies that control over the three-dimensional arrangement of substituents is a crucial aspect of designing active compounds within this class. For this compound derivatives, it is expected that the absolute configuration of substituents at C3 and C4 would be a determining factor for potency and efficacy.
Pharmacophore Elucidation and Optimization Strategies
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound, the key pharmacophoric features likely include:
A Hydrogen Bond Donor: The phenolic hydroxyl group at C8.
A Hydrogen Bond Donor/Acceptor System: The lactam moiety (-NH-C=O).
An Aromatic Region: The benzene (B151609) ring, capable of hydrophobic and π-stacking interactions.
A Metal Chelating Site: The arrangement of the 8-OH group and the lactam nitrogen.
Pharmacophore modeling on related quinolone structures that inhibit DNA gyrase identified three hydrogen bond acceptors and one hydrophobic moiety as essential for activity. nih.gov Optimization strategies for this compound would involve modifying the scaffold to better match the requirements of a desired target. This could include:
Scaffold Hopping: Replacing the quinolinone core with a bioisosteric ring system.
Substituent Optimization: Adding groups to the aromatic or saturated rings to enhance binding affinity, selectivity, and pharmacokinetic properties. For example, adding a basic amine to a side chain could improve solubility and introduce a positive ionizable group for electrostatic interactions.
Conformational Constraint: Introducing rigidity into the molecule, for instance by adding a bridge to the saturated ring, to lock it into a bioactive conformation and improve binding affinity by reducing the entropic penalty of binding.
Comparative SAR Studies with Analogous Dihydroquinolinones
Comparing the SAR of this compound with well-studied analogs provides valuable context. Aripiprazole (B633), an atypical antipsychotic, is perhaps the most famous drug containing the 3,4-dihydroquinolin-2(1H)-one core. nih.govwikipedia.org
The structure of aripiprazole features a long butoxy-piperazinyl-dichlorophenyl side chain attached at the 7-position of the quinolinone ring, with no hydroxyl group. wikipedia.org Its mechanism involves partial agonism at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors and antagonism at 5-HT₂ₐ receptors. drugbank.comnih.gov The SAR of aripiprazole is dominated by this complex side chain, which dictates its high affinity and specific functional activity at these receptors. This is in stark contrast to the parent 8-hydroxy compound, whose biological activities reported in some studies, such as weak cytotoxicity and antimicrobial effects, are likely derived from the metal-chelating properties of the 8-hydroxyquinoline moiety rather than specific receptor modulation. researchgate.net
Other research has explored different substitution patterns. For instance, a series of 3,4-dihydroquinolin-2(1H)-one derivatives with a propyl-piperazinyl-phenyl group at the N1 position were developed as potent and selective dopamine D₄ receptor antagonists for potential use in glioblastoma. nih.gov This highlights how modifications at the N1 position can also direct the molecule toward specific central nervous system targets.
Table 3: Comparative Profile of Dihydroquinolinone Analogs
| Compound | Core Structure | Key Substitution | Primary Biological Activity Profile |
|---|---|---|---|
| This compound | 3,4-Dihydroquinolin-2(1H)-one | -OH at C8 | General weak cytotoxicity and antimicrobial activity, likely via metal chelation. researchgate.net |
| Aripiprazole | 3,4-Dihydroquinolin-2(1H)-one | Complex side chain at C7 | Partial agonist at D₂/5-HT₁ₐ receptors; antipsychotic agent. nih.govwikipedia.org |
| Compound 6 (Lead from study) | 3,4-Dihydroquinolin-2(1H)-one | Propyl-piperazinyl-phenyl at N1 | Selective Dopamine D₄ receptor antagonist. nih.gov |
Preclinical Development and Translational Research Applications
In vitro Efficacy Assessment in Disease Models
Direct in vitro efficacy data for 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one in various disease models are not extensively reported in publicly available literature. However, a notable study documented the isolation of this compound from a Streptomyces species, LGE21, which was derived from the plant Lemna gibba. In this study, the isolated this compound exhibited weak cytotoxic activities against liver cancer (HEPG2) and human cervix carcinoma (KB-3-1) cell lines. Furthermore, it demonstrated weak growth inhibitory activity against a panel of tested bacterial strains.
The broader class of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives, to which this compound belongs, has been the subject of more extensive research, showcasing a wide range of biological activities. These derivatives have been evaluated for their potential as antimicrobial, anticancer, and antifungal agents ceon.rsnih.govnih.gov. For instance, various 8-hydroxyquinoline derivatives have shown activity against pathogenic bacterial strains and different cancer cell lines ceon.rsnih.gov. The antifungal potential of 8-hydroxyquinoline derivatives has also been explored, with studies assessing their efficacy against various fungi nih.govnih.gov. It is important to note that these findings pertain to derivatives and not to this compound itself, highlighting a gap in the specific preclinical evaluation of this particular molecule.
A study on novel 3,4-dihydroquinolin-2(1H)-one analogues, designed based on the structure of Aripiprazole (B633), investigated their potential as VEGFR2 inhibitors for the treatment of glioblastoma multiforme. Several of these analogues demonstrated significant antiproliferative effects against U87-MG and U138-MG glioblastoma cell lines in vitro, with IC50 values significantly lower than the standard chemotherapy agent temozolomide (B1682018) nih.gov. This suggests that the 3,4-dihydroquinolin-2(1H)-one scaffold can be a valuable starting point for designing potent anticancer agents.
Table 1: Summary of in vitro Biological Activity for this compound and Related Derivatives
| Compound/Derivative Class | Disease Model/Target | Observed Activity | Source(s) |
| This compound | Liver Cancer (HEPG2), Cervix Carcinoma (KB-3-1) | Weak cytotoxic activity | |
| This compound | Various bacterial strains | Weak growth inhibitory activity | |
| 8-Hydroxyquinoline Derivatives | Various pathogenic bacteria | Antimicrobial activity | ceon.rsnih.gov |
| 8-Hydroxyquinoline Derivatives | Various cancer cell lines | Anticancer activity | ceon.rsnih.gov |
| 8-Hydroxyquinoline Derivatives | Various fungal strains | Antifungal activity | nih.govnih.gov |
| 3,4-Dihydroquinolin-2(1H)-one Analogues | Glioblastoma (U87-MG, U138-MG) | Significant antiproliferative effects (as VEGFR2 inhibitors) | nih.gov |
This table is interactive. Click on the headers to sort the data.
Drug Design Principles and Lead Optimization
The compound this compound is not typically considered a lead compound for drug discovery programs. Instead, its core structure, the 3,4-dihydroquinolin-2(1H)-one scaffold, has served as a critical building block in the design of several successful drugs nih.gov. The principles of drug design and lead optimization can be understood through the lens of Aripiprazole's development.
The discovery of Aripiprazole was a result of a strategic research program aimed at developing novel antipsychotics with a better side-effect profile than existing treatments nih.gov. The design strategy moved away from simple dopamine (B1211576) receptor antagonists and focused on dopamine autoreceptor agonists, which led to the concept of D2 receptor partial agonism nih.gov.
The process of lead optimization involves modifying a lead compound's chemical structure to enhance its potency, selectivity, pharmacokinetic properties, and safety profile. In the case of Aripiprazole, the 3,4-dihydroquinolin-2(1H)-one moiety was a key structural element that was systematically modified. The addition of a long butylpiperazinylphenyl side chain at the 7-position of the quinolinone ring was a crucial modification that led to the desired pharmacological activity nih.gov.
The design of novel 3,4-dihydroquinolin-2(1H)-one analogues often involves a pharmacophore-based approach, where the essential structural features required for biological activity are identified and used to guide the synthesis of new compounds researchgate.netdrugdesign.org. This approach has been used to develop new derivatives with potential applications in areas such as cancer therapy nih.gov.
Role as Pharmaceutical Analytical Impurity and Reference Standard in Drug Quality Control
The most well-documented and significant role of this compound is as a pharmaceutical analytical impurity (PAI) associated with the active pharmaceutical ingredient (API) Aripiprazole sigmaaldrich.comusp.org. Impurities in pharmaceutical products are closely monitored as they can impact the safety and efficacy of the drug.
Regulatory bodies require stringent control of impurities in drug substances and products. Therefore, the identification, quantification, and control of impurities like this compound are critical aspects of pharmaceutical quality control.
To facilitate this, this compound is available as a certified reference material (CRM) from various suppliers sigmaaldrich.comsigmaaldrich.com. These CRMs are highly characterized substances used for several key analytical applications in the pharmaceutical industry, including:
Method development and validation for impurity profiling.
Identification and quantification of the impurity in batches of Aripiprazole.
Daily calibration of analytical instruments.
Routine quality control testing of the drug substance and product.
Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are employed for the detection and quantification of this compound and other impurities in Aripiprazole ceon.rssigmaaldrich.comlew.roakjournals.com. These methods are developed to be sensitive, specific, and robust to ensure the quality and consistency of the final drug product.
Computational and Theoretical Investigations
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
In the absence of specific molecular docking studies for 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one, research on analogous compounds provides a framework for how such an investigation might proceed. For instance, derivatives of the 8-hydroxyquinoline (B1678124) scaffold have been docked against various biological targets to elucidate their mechanism of action. Studies on chalcone (B49325) hybrids bearing an 8-hydroxyquinoline moiety have explored their binding to targets like tubulin and EGFR kinase, revealing key interactions that contribute to their anticancer activity. nih.govnih.gov Similarly, derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been subjected to docking studies against coagulation factor Xa and factor XIa to investigate their potential as anticoagulants. mdpi.com
A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding sites of various potential protein targets. The results would be scored based on the predicted binding energy, with lower scores typically indicating a more favorable interaction. Key interactions, such as hydrogen bonds formed by the hydroxyl and amide groups of the compound, would be analyzed to understand the basis of its potential biological activity.
Table 1: Example of Molecular Docking Data for Analogous Quinoline (B57606) Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted |
| Chalcone-8-hydroxyquinoline hybrid | Tubulin | Not specified | Hydrogen bonds, hydrophobic interactions |
| Chalcone-8-hydroxyquinoline hybrid | EGFR Kinase | Not specified | Pi-pi stacking, hydrogen bonds |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivative | Factor Xa | Not specified | Interactions with key active site residues |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivative | Factor XIa | Not specified | Interactions with key active site residues |
This table is illustrative and based on studies of analogous compounds, not this compound itself.
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and analyze the conformational changes that may occur upon ligand binding.
While no specific MD simulation studies have been published for this compound, the methodology is widely applied in the study of related compounds. A typical MD simulation would begin with the docked complex of this compound and a target protein. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a duration of nanoseconds to microseconds, tracking the trajectory of all atoms.
Analysis of the MD trajectory would provide information on:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.
Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity.
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These properties, including the distribution of electron density and the energies of molecular orbitals, are fundamental to understanding a molecule's reactivity and its interactions with biological targets.
For the closely related compound, 8-hydroxyquinoline, ab initio methods have been used to determine its gas-phase enthalpy of formation and to study the thermodynamics of its conformers. Such calculations for this compound would provide insights into its intrinsic stability and electronic structure.
Key parameters that would be calculated include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting a molecule's reactivity. The HOMO-LUMO energy gap can indicate the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are potential sites for electrophilic and nucleophilic attack, respectively.
Atomic Charges: Calculation of the partial charges on each atom can help in understanding intermolecular interactions, such as hydrogen bonding.
Table 2: Representative Quantum Chemical Data for an Analogous Compound (8-hydroxyquinoline)
| Property | Calculated Value | Method |
| Gas-Phase Enthalpy of Formation | 1.9 kJ/mol | CBS-QB3 |
| Adiabatic Ionization Energy | Not specified | CBS-QB3 |
| Adiabatic Electron Affinity | Not specified | CBS-QB3 |
This table presents data for the related compound 8-hydroxyquinoline and is for illustrative purposes.
In Silico ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions
The pharmacokinetic properties of a potential drug molecule, often summarized by the acronym ADME, are critical for its success as a therapeutic agent. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles. researchgate.netsrce.hr
While specific in silico ADME predictions for this compound are not published, various software and web servers can be used to estimate these properties. These tools use large datasets of known drugs and experimental data to build predictive models. Studies on other quinoline derivatives have demonstrated the utility of these predictions. For example, in a study of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, in silico ADME predictions were used to assess their drug-likeness. nih.gov
Table 3: Commonly Predicted In Silico ADME Properties
| ADME Parameter | Predicted Property | Significance |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption. |
| Human Intestinal Absorption (%) | Estimates the extent of absorption from the gut. | |
| P-glycoprotein Substrate | Identifies if the compound is likely to be removed from cells by this efflux pump. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross into the central nervous system. |
| Plasma Protein Binding (%) | High binding can limit the amount of free drug available to act on its target. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential drug-drug interactions and metabolic pathways. |
| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |
| Toxicity | hERG Inhibition | Predicts the risk of cardiac toxicity. |
| Ames Mutagenicity | Predicts the potential for the compound to be mutagenic. |
This table lists general ADME parameters that would be predicted for this compound in a typical in silico evaluation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
No QSAR models specifically developed for or including this compound have been reported. However, QSAR studies have been successfully applied to various classes of quinoline derivatives to understand the structural requirements for their activity as, for example, P-glycoprotein inhibitors or antimalarial agents. nih.govmdpi.com
A QSAR study on a series of 3,4-dihydroquinolin-2(1H)-one derivatives would involve:
Data Set Preparation: A series of analogs with varying substituents and their corresponding measured biological activities would be compiled.
Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) would be calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
The resulting QSAR model could then be used to predict the activity of this compound and to suggest modifications to its structure that might enhance its desired biological effect.
Natural Occurrence and Biosynthetic Pathways
Isolation from Natural Sources (e.g., Streptomyces sp.)
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one has been identified as a natural product isolated from the extremophilic actinobacterium, Streptomyces sp. LGE21. researchgate.net This strain was derived from the duckweed Lemna gibba. The isolation and characterization of this compound were part of a study that identified three new naturally-occurring 3,4-dihydroquinoline-2-one derivatives from this bacterial source. researchgate.net The structure of this compound, along with the other isolated compounds, was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.net
The discovery of this compound from a Streptomyces species is significant, as this genus is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities. nih.govhh-publisher.com
Table 1: Natural Source and Isolated Compounds from Streptomyces sp. LGE21
| Natural Source | Isolated Compound | Compound Class | Reference |
| Streptomyces sp. LGE21 | 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one | Dihydroquinolinone | researchgate.net |
| 3,4-dihydro-1H-quinolin-2-one | Dihydroquinolinone | researchgate.net | |
| 8-methoxy-3,4-dihydro-1H-quinolin-2-one | Dihydroquinolinone | researchgate.net | |
| Linoleic acid | Fatty Acid | researchgate.net | |
| Glycerol monolinoleate | Monoglyceride | researchgate.net | |
| Phenyl acetic acid | Phenyl Acetanoid | researchgate.net |
Putative Biosynthetic Routes and Precursors
While the specific biosynthetic pathway for this compound in Streptomyces sp. LGE21 has not been experimentally elucidated, a putative route can be proposed based on the known biosynthesis of related quinoline (B57606) and quinolinone alkaloids. The biosynthesis of such compounds in bacteria often involves precursors from primary metabolism.
The core structure of quinolinones is frequently derived from the shikimate pathway, which provides aromatic amino acids. A likely primary precursor for the benzene (B151609) ring of the dihydroquinolinone scaffold is anthranilic acid . The formation of the heterocyclic ring could then proceed through the condensation of anthranilic acid with a three-carbon unit, likely derived from malonyl-CoA , followed by cyclization and subsequent reduction and hydroxylation steps.
A plausible, though unconfirmed, biosynthetic sequence could involve:
Formation of Anthraniloyl-CoA: Anthranilic acid is activated by CoA ligase.
Chain Extension: A Claisen condensation reaction with malonyl-CoA extends the side chain.
Cyclization: Intramolecular cyclization forms the quinolinone ring.
Reduction: A reductase enzyme would reduce the double bond in the heterocyclic ring to form the 3,4-dihydro structure.
Hydroxylation: A monooxygenase would then catalyze the hydroxylation at the C-8 position to yield the final product, this compound.
The genes responsible for such a pathway would likely be located in a biosynthetic gene cluster (BGC) within the Streptomyces genome. Identifying and characterizing this BGC would be necessary to confirm the precise biosynthetic route.
Ecological and Biological Roles in Producing Organisms
The ecological and biological roles of most secondary metabolites produced by Streptomyces are not fully understood, but they are generally believed to provide a competitive advantage to the producing organism. nih.gov These roles can include antimicrobial activity, signaling, and metal chelation.
For this compound, its specific function within Streptomyces sp. LGE21 is not yet determined. However, studies on this and related compounds provide insights into its potential roles. The crude extract from Streptomyces sp. LGE21, as well as the isolated dihydroquinolinones, exhibited weak to moderate growth inhibitory activity against a panel of tested bacterial strains. researchgate.net This suggests a potential role in antagonistic interactions with other microorganisms in its natural habitat, helping Streptomyces sp. LGE21 to compete for resources.
Furthermore, dihydroquinolinone derivatives have been shown to possess a range of biological activities, including antibacterial and cytotoxic effects. nih.govnih.gov The production of such compounds could serve as a chemical defense mechanism for the bacterium. The 8-hydroxyquinoline (B1678124) scaffold, a core component of the molecule, is known for its metal-chelating properties, which can be crucial for nutrient acquisition or for exerting toxic effects on competing microbes by sequestering essential metal ions. scispace.com
The weak cytotoxic activities observed for this compound against cancer cell lines also point towards a potential role in inhibiting the growth of eukaryotic organisms, which could be relevant in the complex microbial and chemical interactions within its natural environment. researchgate.net
Table 2: Potential Ecological and Biological Roles of this compound
| Potential Role | Evidence/Hypothesis | Reference |
| Antimicrobial Activity | The compound and the extract from the producing organism showed growth inhibitory activity against bacteria. | researchgate.net |
| Chemical Defense | Dihydroquinolinones from microorganisms often exhibit bioactive properties that can deter competitors or predators. | nih.govnih.gov |
| Interspecies Competition | Production of antimicrobial compounds helps in securing an ecological niche. | nih.gov |
| Metal Chelation | The 8-hydroxyquinoline moiety is a known metal chelator, which can influence nutrient availability and microbial interactions. | scispace.com |
Advanced Analytical Methodologies for Research on 8 Hydroxy 3,4 Dihydroquinolin 2 1h One
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals include those for the aromatic protons on the benzene (B151609) ring, which are influenced by the hydroxyl (-OH) and amide (-NH) groups. The aliphatic protons of the dihydroquinolinone ring system at positions C3 and C4 typically appear as triplets due to coupling with each other. oregonstate.edu
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the carbonyl carbon (C2) of the lactam ring, the aromatic carbons, and the two aliphatic carbons (C3 and C4). chemicalbook.comchemicalbook.com The chemical shift of the carbon attached to the hydroxyl group (C8) is also a key identifier.
Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound exhibits characteristic absorption bands. researchgate.netchemicalbook.com Key vibrational frequencies include:
A broad peak corresponding to the O-H stretching of the phenolic hydroxyl group.
A sharp peak for the N-H stretching of the secondary amide in the lactam ring.
A strong absorption band for the C=O (carbonyl) stretching of the amide group.
Bands corresponding to C-C stretching within the aromatic ring and C-H bending.
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which helps in determining its molecular weight and elemental composition. For this compound (C₉H₉NO₂), the molecular weight is 163.17 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural clues, confirming the presence of the quinolinone core and the hydroxyl substituent. nist.govnih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from the active pharmaceutical ingredient (API), aripiprazole (B633), and other related impurities, as well as for assessing its purity. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) HPLC, particularly reverse-phase HPLC (RP-HPLC), is the most common method for the analysis of aripiprazole and its impurities. scholarsresearchlibrary.comnih.gov
Stationary Phase: A C18 column is frequently used, offering good separation for compounds with moderate polarity. researchgate.net
Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous buffer (like trifluoroacetic acid in water) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net This allows for the effective separation of multiple impurities with varying polarities.
Detection: UV detection is standard, as the quinolinone ring system contains a chromophore that absorbs UV light. akjournals.com
The method must be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is suitable for routine quality control. scholarsresearchlibrary.comresearchgate.net
Thin-Layer Chromatography (TLC) TLC is a simpler, cost-effective chromatographic method used for qualitative analysis, reaction monitoring, and preliminary purity checks. khanacademy.orglibretexts.org
Stationary Phase: Silica gel 60 F254 plates are commonly used for separating quinolinone derivatives. researchgate.netchromatographyonline.com The "F254" indicates the presence of a fluorescent indicator that allows for visualization of spots under UV light at 254 nm. libretexts.org
Mobile Phase: The choice of mobile phase depends on the polarity of the compounds to be separated. For quinoline (B57606) alkaloids, various solvent systems have been used, often comprising a mixture of a nonpolar solvent (like toluene), a moderately polar solvent (like ethyl acetate (B1210297) or chloroform), and a polar solvent (like methanol), sometimes with an acid or base modifier (like acetic acid or diethylamine) to improve spot shape and resolution. researchgate.netresearchgate.net
Visualization: After development, the plate is dried and visualized, typically under UV light. Staining reagents can also be used to enhance the visibility of spots that are not UV-active. khanacademy.org
Applications as Certified Reference Materials in Analytical Chemistry
The role of this compound as a Certified Reference Material (CRM) is critical in pharmaceutical quality control. As a known impurity of aripiprazole, its availability as a well-characterized standard is essential for the validation of analytical methods. axios-research.comsynzeal.com
CRMs for this compound are produced by specialized manufacturers and are accredited under international standards such as ISO 17034. reagecon.comlabunlimited.comaroscientific.comnata.com.au This accreditation ensures the competence of the manufacturer and the reliability of the certified values. nata.com.aumetalor.com The production of a CRM involves rigorous control over production planning, material characterization, value assignment, and studies of uncertainty, traceability, homogeneity, and stability. labunlimited.com
These reference materials are used for several key analytical applications:
Method Development and Validation: To develop and validate analytical methods, such as HPLC, for the accurate quantification of this impurity in bulk aripiprazole or its formulations. scholarsresearchlibrary.com
System Suitability and Calibration: Used in daily calibration and system suitability tests to ensure the analytical system is performing correctly.
Quality Control (QC) Testing: Employed as a standard in routine QC testing to confirm that the level of this impurity in pharmaceutical batches is below the specified limits set by regulatory bodies.
Table 1: Properties of this compound as a Certified Reference Material
| Property | Value |
|---|---|
| Chemical Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| CAS Number | 52749-50-5 |
| Application | Pharmaceutical analytical impurity standard |
| API Family | Aripiprazole |
| Certification | Produced and certified under ISO/IEC 17025 and ISO 17034 |
Methodological Considerations for Reproducibility in Biological Assays
When investigating the biological effects of this compound, for instance in cytotoxicity or other cell-based assays, ensuring the reproducibility of the results is of utmost importance. nih.govbitesizebio.com Bioassays are inherently complex and susceptible to variability, making strict methodological control essential. integra-biosciences.comeurofins.comeurofins.com
Key factors that must be controlled to ensure reproducibility include:
Compound Purity and Identity: The exact purity of the compound batch must be known and verified, typically by HPLC, as even minor impurities could have biological activity and confound results. The identity should be confirmed by spectroscopic methods.
Compound Stability and Solubility: The stability of the compound in the assay medium and the solvent used for stock solutions must be established. Degradation can lead to a decrease in the effective concentration and the formation of new, potentially active species. Ensuring complete solubility is critical to deliver the intended concentration to the cells.
Cell Line Authentication and Passage Number: Cell lines should be authenticated to confirm their identity and checked for contamination (e.g., mycoplasma). platypustech.com Experiments should be performed within a consistent and limited range of passage numbers, as cell characteristics can change over time in culture. integra-biosciences.com
Standardization of Assay Conditions: All assay parameters must be rigorously standardized. This includes:
Cell Density: The initial number of cells seeded per well. nih.gov
Media and Reagents: Using the same batch of culture media, serum, and key reagents whenever possible to minimize lot-to-lot variability. americanlaboratory.com
Incubation Times and Conditions: Precise control over the duration of compound exposure and incubation conditions (temperature, CO₂, humidity). nih.gov
Assay Validation: The biological assay itself should be validated for its intended purpose. edraservices.nlsvarlifescience.com This involves assessing parameters such as precision, accuracy, linearity, and robustness to ensure the method is reliable and fit for purpose. nih.gov Adherence to guidelines from regulatory bodies like the ICH can provide a framework for this validation. svarlifescience.com
By carefully controlling these variables, researchers can minimize experimental noise and generate reliable, reproducible data on the biological activity of this compound.
Future Perspectives and Emerging Research Directions
Development of Novel Therapeutic Agents based on the 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one Scaffold
The this compound core is increasingly recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. Current research is focused on leveraging this scaffold to design and synthesize novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.
One of the promising areas of development is in the field of central nervous system (CNS) disorders. Researchers have successfully synthesized and evaluated 8-substituted 3,4-dihydroquinolinones as a novel scaffold for atypical antipsychotic activity. nih.gov These compounds have shown potent activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are key targets in the treatment of schizophrenia. nih.gov Subtle modifications to this scaffold have led to significant changes in potency and selectivity, highlighting the potential for fine-tuning these molecules to achieve desired therapeutic effects. nih.gov
Another significant avenue of research is the development of novel β2-adrenoceptor agonists for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). researchgate.netnih.gov A series of new β2-adrenoceptor agonists incorporating the 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety have been designed and synthesized. researchgate.net Certain compounds from this series have demonstrated excellent β2-adrenoceptor agonistic effects with high selectivity over β1-adrenoceptors. researchgate.net These agents have also shown potent airway smooth muscle relaxant effects with a fast onset and long duration of action in preclinical models. researchgate.netnih.gov
The following table summarizes some of the novel therapeutic agents being developed based on the this compound scaffold:
| Therapeutic Target | Potential Application | Key Findings |
| Dopamine D2 and Serotonin 5-HT2A Receptors | Atypical antipsychotics for schizophrenia | 8-Substituted 3,4-dihydroquinolinones show potent and selective activity. nih.gov |
| β2-Adrenoceptors | Bronchodilators for asthma and COPD | 5-(2-Amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives exhibit potent and selective agonistic effects. researchgate.netnih.gov |
Exploration of Untapped Biological Activities and Targets
While significant research has focused on the antipsychotic and bronchodilatory potential of this compound derivatives, there is a vast landscape of other biological activities that remain to be explored. The broader family of 8-hydroxyquinolines is known for a wide array of pharmacological effects, suggesting that the 3,4-dihydroquinolin-2(1H)-one variant could possess similarly diverse properties. nih.govrroij.com
Compounds containing the 8-hydroxyquinoline (B1678124) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. nih.gov These derivatives have also been investigated as anti-HIV agents, antileishmanial agents, and inhibitors of various enzymes. nih.gov The 3,4-dihydro-2(1H)-quinolinone core structure itself is found in a number of natural and synthetic compounds with diverse biological effects. nih.gov
Future research will likely focus on systematically screening this compound and its derivatives against a wide panel of biological targets. This could uncover novel applications in areas such as:
Infectious Diseases: Given the known antibacterial and antifungal properties of 8-hydroxyquinolines, derivatives of this compound could be developed as new anti-infective agents. nih.govscispace.com
Oncology: The anticancer potential of 8-hydroxyquinoline derivatives warrants further investigation of the 3,4-dihydroquinolin-2(1H)-one scaffold in various cancer cell lines. nih.govresearchgate.net
Neurodegenerative Diseases: The ability of 8-hydroxyquinolines to chelate metal ions suggests a potential role in targeting the metal-driven oxidative stress implicated in neurodegenerative disorders. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Dihydroquinolinones
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. mednexus.orgdrughunter.com These computational tools can significantly accelerate the process by analyzing vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds. mdpi.com
Key applications of AI and ML in this context include:
Virtual Screening: AI algorithms can screen large virtual libraries of this compound derivatives to identify molecules with a high probability of binding to a specific biological target. nih.gov
De Novo Drug Design: Machine learning models, particularly deep learning approaches, can generate novel molecular structures based on the this compound scaffold that are optimized for desired therapeutic properties. mdpi.comijirt.org
Predictive Modeling: AI can be used to build predictive models for structure-activity relationships (SAR), helping medicinal chemists to prioritize the synthesis of the most promising compounds. nih.gov
The use of AI and ML can help to reduce the time and cost associated with traditional drug discovery methods, making the development of new dihydroquinolinone-based therapies more efficient and cost-effective. mednexus.orgijirt.org
Sustainable and Scalable Synthetic Methodologies for Industrial Applications
For the therapeutic potential of this compound derivatives to be fully realized, the development of sustainable and scalable synthetic methods is crucial. Traditional synthetic routes, such as the Skraup synthesis for 8-hydroxyquinoline, often involve harsh reaction conditions and the use of hazardous reagents. google.com
Future research in this area will focus on "green chemistry" approaches to the synthesis of these compounds. This includes:
The use of environmentally benign solvents and reagents.
The development of catalytic methods to improve reaction efficiency and reduce waste.
The exploration of one-pot synthesis procedures to minimize purification steps. rsc.org
The development of such methodologies will be essential for the large-scale production of this compound and its derivatives for clinical trials and eventual commercialization. datainsightsmarket.com
Investigation into Environmental and Agricultural Applications
Beyond their therapeutic potential, derivatives of 8-hydroxyquinoline have established applications in the environmental and agricultural sectors. rroij.comscispace.com 8-Hydroxyquinoline itself and some of its derivatives are used as fungicides and insecticides. rroij.comscispace.comherts.ac.uk This suggests that this compound and its analogs could also possess valuable properties for these applications.
Future research could explore the following:
Crop Protection: The development of novel fungicides and bactericides based on the this compound scaffold for the protection of crops. usda.gov
Pest Control: Investigation into the insecticidal properties of these compounds against a range of agricultural pests. rroij.com
Bioremediation: The metal-chelating properties of the 8-hydroxyquinoline moiety could be exploited in the development of agents for the remediation of heavy metal contamination in soil and water. nih.govusda.gov
A thorough evaluation of the environmental fate and ecotoxicity of these compounds will be necessary to ensure their safe and responsible use in these applications.
Q & A
Q. What are the key considerations for optimizing the synthesis of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives?
Methodological Answer: Synthesis optimization requires careful selection of reagents, solvents, and reaction monitoring. For example:
- Alkylation: Use chloroalkylamine salts (e.g., compounds 9–13 ) with potassium carbonate in DMF for side-chain modifications .
- Reduction: Catalytic hydrogenation (Pd/C or Raney nickel with hydrazine hydrate) effectively reduces nitro groups to anilines .
- Purification: Column chromatography with ammonia-methanol/dichloromethane mixtures ensures high purity .
- Monitoring: Thin-layer chromatography (TLC) is critical to track reaction progress, especially in cyclization steps .
Q. How do solvent choices and reaction monitoring techniques impact the purity of synthesized compounds?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while ethanol facilitates mild coupling reactions (e.g., with thiophene-2-carbimidothioate hydroiodide) .
- Stability: Avoid strong oxidizing agents, as the compound is susceptible to oxidation under standard conditions .
- Analytical Tools: Use H NMR to confirm structural integrity (e.g., δ 6.86 ppm for aromatic protons) and HPLC for purity assessment (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound-based nNOS inhibitors?
Methodological Answer: Contradictions often arise from substituent positioning and side-chain flexibility:
- Case Study: Adding an 8-fluoro substituent reduces nNOS inhibition potency by 6-fold (3.36 μM vs. 0.58 μM) due to restricted side-chain flexibility .
- Resolution Strategies:
| Compound | Substituent | nNOS IC (μM) | Selectivity (nNOS/eNOS) |
|---|---|---|---|
| 26 | None | 0.58 | 180-fold |
| 31 | 8-Fluoro | 3.36 | 40-fold |
Q. What computational strategies are employed to validate the binding mechanisms of this compound analogues as VEGFR2 inhibitors?
Methodological Answer:
- Molecular Docking: Identify key interactions (e.g., hydrogen bonds with VEGFR2 kinase residues like Asp1046 and Lys868) .
- Binding Free Energy Calculations: Use MM/GBSA to rank compound efficacy (e.g., compound 4m showed ΔG = -42.3 kcal/mol) .
- Dynamic Simulations: 100-ns MD simulations confirm stable binding of analogues in the VEGFR2 ATP-binding pocket .
Q. How can discrepancies in biological activity data (e.g., antifungal vs. anticancer assays) be systematically addressed?
Methodological Answer:
- Dose-Response Curves: Establish IC values across multiple cell lines (e.g., antifungal activity vs. glioblastoma models) .
- Mechanistic Studies: Use transcriptomics to identify differentially expressed genes (e.g., VEGFA downregulation in GBM cells treated with 4q ) .
- Cross-Validation: Compare results with structurally similar compounds (e.g., 1-ethyl-5-hydroxy derivatives) to isolate substituent effects .
Data Contradiction Analysis
Example: A study reports conflicting results on the role of 8-hydroxy substituents in modulating oxidative stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
